Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 262.35 g/mol. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate functional group. It serves as an important intermediate in organic synthesis, particularly for complex organic molecules, and has applications in biological research and medicinal chemistry.
The compound is cataloged under the CAS number 2007924-91-4 and is available from various chemical suppliers. Its synthesis typically involves standard organic chemistry techniques, making it accessible for laboratory use.
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate falls under the category of carbamate compounds, which are esters of carbamic acid. It is also classified as an organic compound due to its carbon-based structure.
The synthesis of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate generally involves the reaction of a pyrrolidine derivative with benzyl chloroformate. This reaction is typically conducted under basic conditions using solvents such as dichloromethane or tetrahydrofuran. A base like triethylamine or sodium hydroxide is employed to neutralize the hydrochloric acid produced during the reaction.
In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and yield by providing better control over reaction parameters.
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate has a complex molecular structure characterized by several functional groups:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 262.35 g/mol |
IUPAC Name | Benzyl N-(1-propan-2-ylpyrrolidin-3-yl)carbamate |
InChI Key | QYRHPZBDSVGXKW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
The structure features a pyrrolidine ring that contributes to its biological activity, while the benzyl group enhances its lipophilicity, facilitating interactions with biological targets.
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic conditions |
Reduction | Hydrogen gas, palladium catalyst | Room temperature or elevated temperatures |
Substitution | Nucleophiles (amines or thiols) | Organic solvents, mild heating |
The mechanism of action for Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific biological targets such as enzymes or receptors. The carbamate functional group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their biological effects.
While specific physical properties like density and boiling point are not extensively documented, general characteristics include:
Property | Data |
---|---|
Molecular Weight | 262.35 g/mol |
Appearance | Typically a white solid (exact appearance may vary based on purity) |
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate exhibits stability under standard laboratory conditions but should be handled with care due to potential reactivity in certain chemical environments.
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate has several notable applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: